REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][cH:7]1.[CH3:20][CH2:21][OH:22].[Cl-:13].[OH2:23].[cH:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1)c1ccc(Br)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |